[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine
Description
This compound consists of a 1-methylpyrazole ring linked via a methylene bridge to an amine group attached to a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-18-7-6-9(17-18)8-16-11-5-3-2-4-10(11)12(13,14)15/h2-7,16H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCUSFWXKQJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine typically involves the reaction of 1-methylpyrazole with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine can be achieved through various methods, including:
- Reflux Methods : Traditional reflux techniques have been employed alongside microwave-assisted synthesis to enhance yields and reduce reaction times.
- Catalytic Approaches : The use of catalysts such as copper triflate has been reported to facilitate the formation of pyrazole derivatives with high efficiency and selectivity .
Characterization techniques typically include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Infrared (IR) Spectroscopy
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly as a scaffold for drug development. Pyrazole derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : The compound's structural features suggest potential effectiveness against a range of microbial pathogens .
Material Science Applications
In addition to its biological applications, this compound can be utilized in material science:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : It can serve as a building block for synthesizing advanced polymers with tailored properties for specific applications in coatings and adhesives.
Case Study 1: Anticancer Activity
A study demonstrated that a series of pyrazole derivatives, including those based on this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Organic Electronics
Research into the use of this compound in OLEDs showed that devices incorporating pyrazole derivatives displayed enhanced luminescent efficiency and stability compared to traditional materials. This advancement could lead to more efficient lighting solutions and displays .
Mechanism of Action
The mechanism by which [(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Positional Isomerism : The target compound’s trifluoromethyl group at the phenyl 2-position (ortho) contrasts with analogs like ’s 3-(trifluoromethyl)phenyl substitution (meta), altering electronic and steric profiles .
- Linker Variability : The methylene bridge in the target compound distinguishes it from direct aryl-pyrazole attachments (e.g., ) or ethylamine spacers (), affecting conformational flexibility .
- Heterocyclic Complexity : Benzimidazole-based analogs () exhibit higher molecular complexity and are typically designed for kinase inhibition, unlike the simpler pyrazole-amine scaffold .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The trifluoromethyl group in the target compound increases lipophilicity compared to non-CF₃ analogs.
- The methyl linker reduces solubility relative to ethylamine-containing derivatives () .
Structure-Activity Relationships (SAR)
- Pyrazole Substitution: N1-methylation (target compound) reduces metabolic oxidation compared to non-methylated pyrazoles () .
- Linker Effects : Methyl linkers (target) balance rigidity and flexibility, whereas ethylamine spacers () may enhance solubility but reduce potency .
Biological Activity
[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine, also known by its CAS number 1006449-98-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and applications, supported by relevant research findings and data.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit notable antimicrobial activity. For instance, studies have shown that certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have been explored extensively. A review highlighted that various pyrazole compounds exhibited significant cytotoxic effects against cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). For example, one study reported an IC50 value of 3.79 µM for a related pyrazole compound against the MCF7 cell line .
Case Study: Cytotoxicity Assessment
In a specific case study involving pyrazole derivatives, compounds were screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . This underscores the importance of further investigating the biological mechanisms underlying these effects.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific enzymes or receptors within target cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthesis methods:
| Method | Reagents | Yield |
|---|---|---|
| Nucleophilic substitution | 1-Methylpyrazole + Trifluoromethyl phenyl amine | High |
| Oxidation | Potassium permanganate | Moderate |
| Reduction | Lithium aluminum hydride | High |
Biological Activity Summary
The following table summarizes the biological activities reported for related pyrazole compounds:
| Compound | Activity | IC50/Effective Concentration |
|---|---|---|
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Antifungal | >50% inhibition at 100 µg/mL |
| Pyrazole derivative A | Cytotoxicity (MCF7) | IC50 = 3.79 µM |
| Pyrazole derivative B | Cytotoxicity (Hep-2) | IC50 = 3.25 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
